Ketorolac

Description

Properties

IUPAC Name |

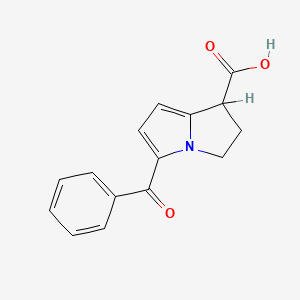

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023189 | |

| Record name | Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.13e-01 g/L | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74103-06-3, 66635-83-4 | |

| Record name | Ketorolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74103-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketorolac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074103063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOROLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZI5105V0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-165 °C (tromethamine salt), 165 - 167 °C (tromethamine salt) | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Ketorolac in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketorolac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized for the short-term management of moderate to severe pain.[1][2] Its efficacy is rooted in its ability to modulate the complex signaling cascades of inflammation. This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-inflammatory and analgesic effects, offering valuable insights for researchers and professionals in drug development.

This compound, a synthetic pyrrolizine carboxylic acid derivative, possesses anti-inflammatory, analgesic, and antipyretic properties.[3] It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation and pain.[3][4] While its primary therapeutic action is analgesia, its anti-inflammatory properties are significant and contribute to its overall clinical effectiveness.[5]

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A central pathway in the inflammatory process is the arachidonic acid cascade. When a cell is stimulated by inflammatory signals, phospholipase A2 enzymes release arachidonic acid from the cell membrane. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

The COX pathway is directly relevant to the mechanism of action of this compound. The COX enzymes, which exist in two primary isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[6] PGH2 is an unstable intermediate that is further converted by various tissue-specific synthases into a range of biologically active prostanoids, including prostaglandins (such as PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[6][7]

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological "housekeeping" functions.[3] These include protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[6][8]

-

COX-2 is typically undetectable in most tissues under normal conditions.[6] However, its expression is rapidly induced by inflammatory stimuli such as cytokines, growth factors, and endotoxins at the site of inflammation.[3][8] The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: redness, swelling, heat, and pain.[6]

This compound's Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for this compound's anti-inflammatory and analgesic effects is the inhibition of prostaglandin synthesis through the competitive and non-selective blocking of both COX-1 and COX-2 enzymes.[4][9] By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, thereby dampening the inflammatory response and alleviating pain.[10][11]

While this compound inhibits both COX isoforms, it exhibits a degree of selectivity. Studies have shown that this compound is more selective for COX-1 than COX-2.[6][12] This preferential inhibition of COX-1 is a key factor contributing to some of the common side effects associated with this compound and other non-selective NSAIDs, particularly gastrointestinal issues.[6][10] The inhibition of COX-1 in the gastric mucosa disrupts the production of protective prostaglandins, leading to an increased risk of gastric irritation, ulceration, and bleeding.[6][13]

The analgesic effect of this compound is primarily a peripheral action, where the blockade of prostaglandin synthesis reduces the sensitization of pain receptors to chemical or mechanical stimuli.[9] There is also evidence to suggest that this compound may have a central analgesic effect by reducing prostaglandin synthesis within the central nervous system.[10]

Visualizing the Core Mechanism

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the inhibitory action of this compound.

Caption: this compound's inhibition of COX-1 and COX-2 in the arachidonic acid pathway.

Pharmacokinetics and Pharmacodynamics of this compound

Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for its effective and safe use in research and clinical settings.

| Parameter | Description |

| Bioavailability | 80-100% (oral), 100% (IV/IM)[4] |

| Time to Peak Plasma Concentration | 30-60 minutes[10] |

| Protein Binding | >99%[14] |

| Metabolism | Hepatic (liver)[4] |

| Elimination Half-life | 3.5 to 9.2 hours in young adults[4] |

| Excretion | Primarily renal (kidneys)[4] |

The rapid absorption and onset of action make this compound a valuable option for acute pain management.[10] Its high degree of protein binding means that changes in plasma protein levels can affect the concentration of free, active drug.[15] The primary route of elimination is through the kidneys, and therefore, its use is contraindicated in patients with severe renal impairment.[8][9]

Downstream Effects on Inflammatory Signaling

The inhibition of prostaglandin synthesis by this compound has several downstream consequences for inflammatory signaling pathways:

-

Reduced Vasodilation and Permeability: Prostaglandins, particularly PGE2 and PGI2, are potent vasodilators and increase vascular permeability.[6] By reducing their levels, this compound helps to decrease the redness (erythema) and swelling (edema) associated with inflammation.

-

Decreased Pain Receptor Sensitization: Prostaglandins sensitize nociceptors (pain receptors) to other inflammatory mediators like bradykinin and histamine.[9] this compound's inhibition of prostaglandin production raises the threshold for pain perception.

-

Antipyretic Effect: Prostaglandin E2 in the hypothalamus plays a key role in mediating the febrile response to pyrogens.[4] By blocking its synthesis, this compound can reduce fever.[4]

Experimental Protocols for Evaluating this compound's Activity

Several in vitro and in vivo assays are employed to characterize the anti-inflammatory and analgesic properties of this compound and other NSAIDs.

In Vitro Assay: Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are incubated with a known concentration of arachidonic acid (the substrate) in the presence of various concentrations of this compound or a vehicle control.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.[12][16]

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine its potency and selectivity.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to assess the anti-inflammatory activity of new compounds.

Methodology:

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: this compound or a vehicle control is administered to the animals (e.g., orally or intraperitoneally).

-

Induction of Inflammation: A subcutaneous injection of carrageenan (an irritant) is made into the plantar surface of the hind paw to induce localized inflammation.

-

Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the control group.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of a compound like this compound.

Caption: A generalized workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound's mechanism of action is firmly rooted in its non-selective inhibition of the COX-1 and COX-2 enzymes, leading to a significant reduction in the synthesis of pro-inflammatory and pain-mediating prostaglandins.[4][9] Its greater selectivity for COX-1 underlies its potent analgesic effects but also contributes to its gastrointestinal side-effect profile.[6] For researchers and drug development professionals, a thorough understanding of this mechanism, coupled with robust experimental evaluation, is essential for the rational design of novel anti-inflammatory agents with improved efficacy and safety profiles. The continued exploration of the intricate inflammatory pathways will undoubtedly pave the way for the next generation of targeted therapeutics.

References

-

Wikipedia. This compound. [Link]

-

Patsnap Synapse. What is the mechanism of this compound Tromethamine? [Link]

-

Pediatric Oncall. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

-

OpenAnesthesia. Nonsteroidal Anti-inflammatory Drugs. [Link]

-

National Cancer Institute. Definition of this compound - NCI Drug Dictionary. [Link]

-

Brogden, R. N., & Buckley, M. M. (1990). This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs, 39(1), 86–109. [Link]

-

Waterbury, L. D., Silliman, D., & Jolas, T. (2006). Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of this compound tromethamine and bromfenac sodium. Current medical research and opinion, 22(6), 1133–1140. [Link]

-

ResearchGate. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of this compound tromethamine and Bromfenac sodium. [Link]

-

Brocks, D. R., & Jamali, F. (1992). Clinical pharmacokinetics of this compound tromethamine. Clinical pharmacokinetics, 23(6), 415–427. [Link]

-

National Center for Biotechnology Information. This compound. [Link]

-

U.S. Food and Drug Administration. TORADOL (this compound tromethamine tablets). [Link]

-

Oxford Academic. This compound in the Era of Cyclo-Oxygenase-2 Selective Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review of Efficacy, Side Effects, and Regulatory Issues. [Link]

-

Semantic Scholar. Clinical Pharmacokinetics of this compound Tromethamine. [Link]

-

Olson, D. M., Zarrow, M., & Le-Wendling, L. (1993). The prostaglandin synthesis inhibitor this compound blocks ritodrine-stimulated production of prostaglandin F2 alpha in pregnant sheep. Obstetrics and gynecology, 81(3), 323–326. [Link]

-

Medication Minute. This compound (Toradol) Explained: NSAID for Pain and Inflammation. [Link]

-

Pfizer. This compound Tromethamine. [Link]

-

Dr.Oracle. Which organs does this compound (Non-Steroidal Anti-Inflammatory Drug (NSAID)) primarily affect? [Link]

-

Acta Scientific. Development and Validation of New Analytical Methods for the Determination of this compound Tromethamine (A Non-Steroidal Anti-In. [Link]

-

RxList. This compound: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

National Institutes of Health. Simple and sensitive method for the analysis of this compound in human plasma using high-performance liquid chromatography. [Link]

-

WebMD. This compound (Toradol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

Mayo Clinic. This compound (oral route, injection route). [Link]

-

ResearchGate. In vivo evaluation of this compound sustained release pellets using a new HPLC method. [Link]

-

Dr.Oracle. Is this compound a Non-Steroidal Anti-Inflammatory Drug (NSAID)? [Link]

-

Journal of Chemical and Pharmaceutical Research. The estimation of this compound drug in Ket. [Link]

-

Pihl, A. J., & Rónán, M. (1990). Characterization of the analgesic activity of this compound in mice. European journal of pharmacology, 177(3), 127–135. [Link]

-

YouTube. Pharmacology - NSAIDs & PROSTAGLANDIN ANALOGS (MADE EASY). [Link]

-

Singh, G., Pai, R. S., & Devi, V. K. (2013). Synthesis, characterization and pharmacological evaluation of amide prodrugs of this compound. European journal of medicinal chemistry, 63, 42–50. [Link]

-

Springer Publishing. Drug Names, Mechanisms, Descriptions, and Contraindications. [Link]

Sources

- 1. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. This compound (Toradol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Facebook [cancer.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. actascientific.com [actascientific.com]

- 6. openanesthesia.org [openanesthesia.org]

- 7. youtube.com [youtube.com]

- 8. droracle.ai [droracle.ai]

- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of this compound tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Clinical pharmacokinetics of this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Pharmacokinetics of Ketorolac in Preclinical Animal Models

Abstract

This technical guide provides an in-depth exploration of the pharmacokinetic (PK) profile of ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), across commonly used preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It synthesizes findings from foundational studies to explain the causal relationships behind experimental observations and protocol designs. We will dissect the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a critical focus on the species-specific differences that are paramount for the accurate translation of preclinical data to human clinical outcomes. This guide incorporates detailed experimental protocols, comparative data tables, and logical workflow diagrams to provide a comprehensive and field-proven resource for designing and interpreting preclinical this compound studies.

Introduction: The Rationale for Preclinical Pharmacokinetic Profiling of this compound

This compound tromethamine is a powerful analgesic of the pyrrolo-pyrrole group, widely utilized for the short-term management of moderate to severe pain.[1][2] Its mechanism of action, like other NSAIDs, is primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins involved in pain and inflammation.[1][2][3] this compound is administered as a racemic mixture of S-(-)- and R-(+)-enantiomers, with the S-form possessing the vast majority of the analgesic activity.[3][4][5]

Understanding the pharmacokinetic profile of a drug candidate in animals is a cornerstone of drug development. It allows us to characterize the exposure of the drug at the site of action and systemically, which is intrinsically linked to its efficacy and toxicity. For this compound, preclinical PK studies are essential to:

-

Establish Dose-Exposure Relationships: Determine if the drug's concentration in the body is proportional to the dose administered (i.e., linear pharmacokinetics).

-

Identify Species-Specific Differences: Uncover variations in drug absorption, distribution, metabolism, and excretion (ADME) between animal models and humans. This is critical for selecting the most appropriate species for toxicology and efficacy studies.

-

Predict Human Pharmacokinetics: Utilize allometric scaling and other modeling techniques to forecast the drug's behavior in humans, guiding first-in-human dose selection.

-

Interpret Toxicology Findings: Correlate adverse effects observed in animal studies with specific drug exposure levels (Cmax, AUC), providing a quantitative basis for risk assessment.

This guide will systematically deconstruct the ADME properties of this compound, emphasizing the experimental rationale and the comparative data that inform robust preclinical program design.

Comparative Pharmacokinetics: An Interspecies Analysis

This compound has been studied in a variety of preclinical models, including mice, rats, rabbits, cynomolgus monkeys, dogs, and horses.[6][7][8] While some pharmacokinetic properties are conserved across species, significant differences in metabolism and clearance exist, which have profound implications for translational research.

Absorption

Following oral (PO) and intramuscular (IM) administration, this compound is rapidly and efficiently absorbed in most species tested, with time to maximum plasma concentration (Tmax) generally occurring in less than an hour.[6]

-

Oral Bioavailability: In rats, oral bioavailability is nearly complete, estimated at 90%, indicating minimal first-pass metabolism.[9] Similarly, studies in dogs show excellent oral bioavailability of approximately 100%.[8] Horses exhibit a lower oral bioavailability of around 57%.[7]

-

Intramuscular Bioavailability: Intramuscular administration also results in high bioavailability, with horses showing a mean of 71%.[7] In humans, IM and PO bioavailability are considered essentially complete.[10]

-

Linearity: The pharmacokinetics of this compound have been shown to be linear within the therapeutic dose ranges studied in mice and rats, meaning that the Area Under the Curve (AUC) and Cmax increase proportionally with the dose.[6][11]

The rapid and extensive absorption across multiple routes and species simplifies initial preclinical study design, as formulation-related absorption issues are less of a concern compared to other compounds.

Distribution

The distribution of this compound is characterized by a small volume of distribution and extensive, but variable, binding to plasma proteins.

-

Volume of Distribution (Vd): The Vd is consistently low across species (e.g., 0.33 L/kg in dogs, ~0.11 L/kg in humans), indicating that the drug does not distribute extensively into tissues and is primarily confined to the vascular compartment.[8][10]

-

Plasma Protein Binding: this compound is highly bound to plasma proteins, predominantly albumin.[12] However, the degree of binding shows significant interspecies variability, a critical factor influencing the free (pharmacologically active) drug concentration. This variability directly impacts drug clearance and distribution.

This variation is a crucial insight; a lower protein binding in rodents (e.g., mouse) results in a higher fraction of free drug compared to humans at the same total plasma concentration. This must be accounted for when comparing exposure and efficacy/toxicity across species.

Metabolism: The Nexus of Species-Specific Variation

Metabolism is the most divergent aspect of this compound's pharmacokinetics among species. The primary metabolic pathways are hydroxylation and glucuronide conjugation.[3][16][17]

-

Humans: The main metabolites are the pharmacologically inactive p-hydroxythis compound and glucuronide conjugates of the parent drug.[6][15]

-

Cynomolgus Monkey: The kinetic profile is similar to humans, but monkeys do not form the p-hydroxy metabolite, relying more on conjugation.[6]

-

Mouse: Considered the most comparable species to humans in terms of its metabolic profile.[6][15]

-

Rat: Exhibits a different metabolic pattern, with a higher percentage of the dose excreted in feces and the formation of an additional, unidentified metabolite.[6]

-

Rabbit: Unique in that it undergoes substantial presystemic (first-pass) metabolism, reducing oral bioavailability.[6]

The diagram below illustrates these species-dependent metabolic fates, a critical consideration for selecting an appropriate toxicological model.

Caption: Standard workflow for a preclinical PK study.

Protocol: Bioanalytical Method for this compound in Rat Plasma via HPLC-UV

This method provides a robust and validated system for quantifying this compound in plasma samples.

1. Reagents and Materials:

- This compound tromethamine and Tolmetin sodium (Internal Standard - IS). [18] * Acetonitrile and Diethyl ether (HPLC grade).

- Potassium phosphate buffer (0.05 M, pH 7.4), Sodium acetate (0.5 M, pH 4.0).

2. Stock and Standard Preparation:

- Prepare primary stock solutions of this compound and the IS in methanol (e.g., 1 mg/mL).

- Prepare a series of working standard solutions by diluting the stock in the mobile phase.

- Prepare calibration standards by spiking blank rat plasma with working standards to achieve a concentration range covering the expected sample concentrations.

3. Sample Preparation (Liquid-Liquid Extraction):

- Rationale: This step removes proteins and other interfering matrix components, ensuring a clean sample for chromatographic analysis. The IS is added early to account for variability during the extraction process.

- To 0.1 mL of plasma sample (or standard/QC), add 0.4 mL of phosphate buffer (pH 7.4) and 100 ng of the IS (Tolmetin). [18] * Acidify the sample by adding 0.1 mL of sodium acetate solution (pH 4.0).

- Add 1 mL of diethyl ether and vortex for 1 minute to extract the drug and IS into the organic phase.

- Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers. [18] * Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

4. Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.

- Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

- Mobile Phase: A mixture of acetonitrile and water, adjusted to an appropriate pH with an acid (e.g., phosphoric acid).

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 313 nm. [18] * Retention Times: Should be optimized to ensure baseline separation of this compound and the IS (e.g., ~2.8 min for this compound, ~4.0 min for tolmetin). [18] 5. System Validation:

- The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines (e.g., FDA/ICH) to ensure the data is reliable and reproducible. The use of an internal standard is a key component of this self-validating system. More sensitive methods using UPLC-MS/MS can also be employed for lower detection limits. [19]

Conclusion: Synthesizing Preclinical Data for Translational Success

The preclinical pharmacokinetic profile of this compound is characterized by rapid absorption and limited distribution, but with significant species-dependent variations in metabolism, protein binding, and stereoselective disposition.

-

Model Selection: The mouse is metabolically the most similar model to humans, making it a strong candidate for studies where metabolic pathways are a key consideration. [6][15]The cynomolgus monkey's kinetic profile is also very similar to humans. [6][15]The rat, while a standard toxicology model, shows notable differences in metabolism and excretion that must be acknowledged. [6]* Translational Insights: The high degree of species variability, particularly in metabolism and chiral inversion, underscores a critical principle: a multi-species approach is necessary to confidently characterize a drug's ADME profile. No single animal model perfectly replicates human physiology.

-

Expert Recommendation: For a robust preclinical program, it is imperative to use enantiomer-specific bioanalytical methods. Data based on the racemic mixture alone can obscure the true exposure to the pharmacologically active S-(-)-enantiomer, especially in rodent models where chiral inversion is prevalent. [5][20] By understanding the causal mechanisms behind these interspecies differences, researchers can design more intelligent studies, select the most appropriate animal models, and ultimately improve the probability of successfully translating promising preclinical results into safe and effective human therapeutics.

References

-

Mroszczak, E. J., Lee, F. W., Combs, D., Sarnquist, F. H., Huang, B. L., Wu, A. T., Tökés, L. G., & Cho, D. K. (1987). This compound tromethamine absorption, distribution, metabolism, excretion, and pharmacokinetics in animals and humans. Drug Metabolism and Disposition, 15(5), 618–626. [Link]

-

Mroszczak, E. J., Jung, D., Yee, J., Bynum, L., & Sevelius, H. (1990). This compound tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals. Pharmacotherapy, 10(6 Pt 2), 33S-39S. [Link]

-

Mroszczak, E. J., Jung, D., Ling, T., & Massey, I. (1990). This compound Tromethamine Pharmacokinetics and Metabolism After Intravenous, Intramuscular, and Oral Administration in Humans and Animals. Pharmacotherapy. [Link]

-

Medina-López, J. R., et al. (2003). This compound pharmacokinetics in experimental cirrhosis by bile duct ligation in the rat. Annals of Hepatology. [Link]

-

Granados-Soto, V., et al. (2003). This compound pharmacokinetics in experimental cirrhosis by bile duct ligation in the rat. ResearchGate. [Link]

-

Bertens, C. J. F., et al. (2021). Pharmacokinetics and efficacy of a this compound-loaded ocular coil in New Zealand white rabbits. Journal of Drug Delivery Science and Technology. [Link]

-

Bianco, A. W., et al. (2016). Pharmacokinetics of this compound tromethamine in horses after intravenous, intramuscular, and oral single-dose administration. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Bianco, A. W., Constable, P. D., Taylor, S. D., & Cooper, B. R. (2016). Pharmacokinetics of this compound tromethamine in horses after intravenous, intramuscular, and oral single-dose administration. Journal of Veterinary Pharmacology and Therapeutics, 39(2), 156–163. [Link]

-

Jung, D., Mroszczak, E., & Bynum, L. (1988). Pharmacokinetics of this compound tromethamine in humans after intravenous, intramuscular and oral administration. European Journal of Clinical Pharmacology, 35(4), 423–425. [Link]

-

Granados-Soto, V., & Flores-Murrieta, F. J. (1995). Pharmacokinetics of oral this compound in the rat. Methods and Findings in Experimental and Clinical Pharmacology, 17(8), 535–538. [Link]

-

El-Zaher, A. A., et al. (2014). Pharmacokinetics of this compound loaded to polyethylcyanoacrylate nanoparticles using UPLC MS/MS for its determination in rats. ResearchGate. [Link]

-

van den Anker, J. N., et al. (2018). Body weight, gender and pregnancy affect enantiomer-specific this compound pharmacokinetics. British Journal of Clinical Pharmacology. [Link]

-

Brocks, D. R., & Jamali, F. (1992). Clinical pharmacokinetics of this compound tromethamine. Clinical Pharmacokinetics, 23(6), 415–427. [Link]

-

Shrestha, S., & Basit, A. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]

-

Kabir, S., et al. (2016). In vivo Studies of Protein Binding of this compound in Rat Model by UV-VIS Spectrophotometry and High Performance Liquid Chromatography. Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

Mroszczak, E. J., et al. (1996). Chiral kinetics and dynamics of this compound. Journal of Clinical Pharmacology. [Link]

-

van der Marel, C. D., et al. (2020). Impact of enantiomer-specific changes in pharmacokinetics between infants and adults on the target concentration of racemic this compound: A pooled analysis. British Journal of Clinical Pharmacology. [Link]

-

Etman, M., et al. (2012). In vivo evaluation of this compound sustained release pellets using a new HPLC method. ResearchGate. [Link]

-

Gravenir, M. B., & Stubhaug, A. (1998). Influence of plasma expansion on plasma protein binding of this compound. Journal of Clinical Anesthesia. [Link]

-

Jung, D., et al. (1989). Pharmacokinetics of this compound and p-hydroxythis compound following oral and intramuscular administration of this compound tromethamine. Journal of Clinical Pharmacology. [Link]

-

Pfizer Inc. (n.d.). This compound Tromethamine Injection Vial Clinical Pharmacology. Pfizer Medical Information - US. [Link]

-

Wu, L., et al. (2017). Pharmacokinetic comparison of this compound after intracameral, intravitreal, and suprachoroidal administration in rabbits. Journal of Ocular Pharmacology and Therapeutics. [Link]

-

Rooks, W. H. 2nd. (1990). The pharmacologic activity of this compound tromethamine. Pharmacotherapy, 10(6 Pt 2), 30S-32S. [Link]

-

Koly, S. F., et al. (2016). Percentage of protein binding of this compound at different time interval by HPLC method. ResearchGate. [Link]

-

Sekula, B., & Bujacz, A. (2019). Organism-specific differences in the binding of ketoprofen to serum albumin. Acta Crystallographica Section D, Structural Biology. [Link]

-

Kumar, A., et al. (2020). Development and Validation of New Analytical Methods for the Determination of this compound Tromethamine. Acta Scientific Pharmaceutical Sciences. [Link]

-

Al-Saeed, M., et al. (2022). Hepatorenal toxicity of different doses of this compound administration in adult male rats: A preclinical study. ResearchGate. [Link]

-

D'Cunha, R., et al. (1999). Pharmacokinetics of this compound after intravenous and oral single dose administration in dogs. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Mroszczak, E. J., et al. (1996). Chiral Kinetics and Dynamics of this compound. Semantic Scholar. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Hayball, P. J., & Brocks, D. R. (1992). The pharmacokinetics of this compound enantiomers following intramuscular administration of the racemate. British Journal of Clinical Pharmacology. [Link]

-

Malmberg, A. B., & Yaksh, T. L. (1994). Intrathecal this compound in Dogs and Rats. Anesthesiology. [Link]

-

National Center for Biotechnology Information. (n.d.). Allantoin. PubChem Compound Database. [Link]

-

Kauffman, R. E., et al. (1999). Enantiomer-selective pharmacokinetics and metabolism of this compound in children. Clinical Pharmacology & Therapeutics. [Link]

-

Eisemann, J. D., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

OMICS International. (n.d.). Allantoin as Metabolic Compound. [Link]

Sources

- 1. The pharmacologic activity of this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pfizermedical.com [pfizermedical.com]

- 4. Impact of enantiomer-specific changes in pharmacokinetics between infants and adults on the target concentration of racemic this compound: A pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. This compound tromethamine absorption, distribution, metabolism, excretion, and pharmacokinetics in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound tromethamine in horses after intravenous, intramuscular, and oral single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound after intravenous and oral single dose administration in dogs [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of this compound tromethamine in humans after intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of oral this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Body weight, gender and pregnancy affect enantiomer‐specific this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dujps.com [dujps.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. elsevier.es [elsevier.es]

- 19. researchgate.net [researchgate.net]

- 20. Chiral kinetics and dynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ketorolac's role in cyclooxygenase (COX-1 and COX-2) inhibition

An In-Depth Technical Guide to Ketorolac's Role in Cyclooxygenase (COX-1 and COX-2) Inhibition

Introduction: Positioning this compound in the NSAID Landscape

This compound is a potent non-steroidal anti-inflammatory drug (NSAID) distinguished by its strong analgesic properties, making it invaluable for the short-term management of moderate to severe pain. Like other first-generation NSAIDs, its therapeutic and adverse effects are intrinsically linked to its ability to inhibit the cyclooxygenase (COX) enzymes. This guide provides a detailed examination of this compound's mechanism of action, its inhibitory profile against the two primary COX isoforms (COX-1 and COX-2), the experimental methodologies used to characterize this inhibition, and the clinical implications of its specific selectivity profile.

The Prostaglandin Synthesis Pathway: The Central Role of COX Enzymes

The therapeutic action of this compound is rooted in its interference with the synthesis of prostanoids—a class of lipid mediators including prostaglandins, prostacyclin, and thromboxane. This pathway begins with the release of arachidonic acid from cell membrane phospholipids by the enzyme phospholipase A2. The cyclooxygenase enzymes then catalyze the critical, rate-limiting step in this cascade.

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It is responsible for producing prostaglandins that regulate essential physiological processes, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.

-

Cyclooxygenase-2 (COX-2): In contrast, COX-2 is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli, such as cytokines and endotoxins, at sites of tissue injury. The prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever.

The primary mechanism of action for NSAIDs, including this compound, is the inhibition of these COX enzymes, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

This compound's Mechanism of Inhibition: A Non-Selective but Preferential Interaction

This compound, a pyrrolizine carboxylic acid derivative, functions as a non-selective inhibitor of both COX-1 and COX-2. It competitively blocks the active site of the enzymes, preventing arachidonic acid from binding and being converted into prostaglandins. The analgesic activity of this compound is primarily attributed to its S-enantiomer, which is a potent COX inhibitor, whereas the R-enantiomer is over 100-fold less active against both isoforms.

While classified as non-selective, extensive in vitro studies have demonstrated that this compound exhibits a clear preference for inhibiting COX-1 over COX-2. This preferential inhibition is a defining characteristic of its pharmacological profile. Structural studies using saturation transfer difference NMR suggest that this compound binds to the COX-2 active site in an orientation similar to that of another NSAID, diclofenac.

Quantitative Analysis of COX Inhibition: Potency and Selectivity

The inhibitory potency of a drug is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target enzyme's activity. The ratio of IC50 values (IC50 COX-2 / IC50 COX-1) provides a selectivity index, indicating the drug's preference for one isoform over the other.

This compound has been shown to be a highly potent inhibitor of COX-1, with reported IC50 values in the low nanomolar range. Its potency against COX-2 is also significant, though demonstrably lower than for COX-1.

Table 1: Reported IC50 Values for this compound against COX-1 and COX-2

| Source | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-2/COX-1) |

| Waterbury et al. (2006) | 0.02 µM (20 nM) | 0.12 µM (120 nM) | 6.0 |

| TargetMol | 20 nM (0.02 µM) | 120 nM (0.12 µM) | 6.0 |

| Selleck Chemicals (human enzyme) | 1.23 µM | 3.50 µM | 2.8 |

Note on Data Variability: The observed differences in IC50 values across studies can be attributed to variations in experimental conditions, such as the source of the enzyme (e.g., human recombinant, ovine), the specific assay methodology (e.g., whole-cell vs. purified enzyme), and substrate concentrations. This highlights the importance of standardized protocols for direct comparison of inhibitor potency.

Experimental Protocols for Determining COX Inhibition

Characterizing the inhibitory profile of compounds like this compound relies on robust and reproducible in vitro and cell-based assays. These protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

Protocol: In Vitro Recombinant Enzyme Inhibition Assay

This method directly measures the effect of an inhibitor on purified COX-1 and COX-2 enzymes. It offers high throughput and precise control over experimental variables.

Causality and Rationale:

-

Using Recombinant Enzymes: Purified human recombinant enzymes ensure that the observed inhibition is a direct effect on the target and not influenced by other cellular components.

-

Measuring Peroxidase Activity: The COX enzyme has two distinct activities: a cyclooxygenase activity and a peroxidase activity. Many screening kits conveniently measure the peroxidase component, which is stoichiometrically coupled to the cyclooxygenase reaction.

-

Inhibitor Controls: Including known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) validates that the assay can correctly differentiate isoform-specific activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme (a required cofactor), and solutions of the test compound (this compound) at various concentrations. Prepare solutions of arachidonic acid (substrate) and a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either purified COX-1 or COX-2 enzyme to designated wells.

-

Inhibitor Incubation: Add serial dilutions of this compound (or control inhibitors/vehicle) to the wells. Incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate and the detection probe.

-

Data Acquisition: Measure the change in absorbance (colorimetric) or fluorescence (fluorometric) over time using a plate reader. The rate of change is proportional to the enzyme activity.

-

Data Analysis: For each this compound concentration, calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell-Based COX-2 Inhibition Assay

This assay provides a more physiologically relevant model by measuring COX inhibition within a whole-cell context.

Causality and Rationale:

-

Cellular Context: This method accounts for factors like cell permeability and potential metabolism of the test compound, providing data that may better correlate with in vivo efficacy.

-

LPS Induction: Macrophage or monocyte cell lines (e.g., RAW 264.7) are used because they do not constitutively express COX-2. Treatment with lipopolysaccharide (LPS), a component of bacterial cell walls, mimics an inflammatory response and reliably induces high levels of COX-2 expression.

-

PGE2 Quantification: Measuring the release of Prostaglandin E2 (PGE2), a major pro-inflammatory product of the COX-2 pathway, serves as a direct and biologically relevant readout of enzyme activity. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method

An In-depth Technical Guide to the Analgesic Properties of Ketorolac Enantiomers

Introduction: The Critical Role of Chirality in Analgesic Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural duality often translates into significant differences in pharmacodynamics and pharmacokinetics. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be responsible for adverse effects. A thorough understanding and characterization of individual enantiomers are therefore paramount in modern drug development for optimizing efficacy and safety.

This guide provides a comprehensive technical exploration of the analgesic properties of the enantiomers of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). This compound is commercially available as a racemic mixture, containing equal amounts of the S-(-)- and R-(+)-enantiomers.[1][2] Herein, we will dissect the distinct contributions of each enantiomer to the overall analgesic profile of racemic this compound, detailing their mechanisms of action, pharmacokinetic behaviors, and the experimental methodologies required for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of chiral NSAIDs and the principles of stereospecific drug action.

The Dichotomy of this compound Enantiomers: A Tale of Two Molecules

The analgesic and anti-inflammatory effects of this compound are primarily attributed to the S-(-)-enantiomer.[1][2][3] This stereoselectivity is a direct consequence of the specific interactions between the drug molecule and its biological target, the cyclooxygenase (COX) enzymes.

Mechanism of Action: Stereoselective Inhibition of Cyclooxygenase

The principal mechanism by which this compound exerts its analgesic effect is through the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][4][5] The S-(-)-enantiomer of this compound is a potent inhibitor of both COX isoforms, whereas the R-(+)-enantiomer is significantly less active, exhibiting over 100-fold weaker inhibition.[6][7] This pronounced difference in inhibitory potency underscores the critical role of the S-enantiomer in the therapeutic action of racemic this compound.[7] While the S-enantiomer is the primary driver of analgesia through COX inhibition, some studies have suggested that the R-enantiomer may possess analgesic activity through mechanisms independent of cyclooxygenase inhibition.[6][8] However, the predominant and clinically relevant analgesic effects are unequivocally linked to the S-form.[9]

Figure 1: Stereoselective Inhibition of COX Enzymes by this compound Enantiomers.

Pharmacokinetic Profile: Enantioselective Disposition

The pharmacokinetic properties of this compound are also subject to significant enantioselectivity. Following administration of the racemic mixture, the plasma concentrations of the R-(+)-enantiomer are typically higher than those of the S-(-)-enantiomer.[3] This is primarily due to the faster clearance and shorter plasma half-life of the S-(-)-enantiomer compared to the R-(+)-enantiomer.[3][10] In humans, the interconversion of the R-(+)-enantiomer to the active S-(-)-enantiomer is negligible, and the conversion from the S-(-) to the R-(+) form is minimal.[3] This lack of significant chiral inversion means that the pharmacokinetic and pharmacodynamic profiles of each enantiomer can be considered largely independent.

| Pharmacokinetic Parameter | S-(-)-Ketorolac | R-(+)-Ketorolac | Reference |

| Clearance | Higher | Lower | [3][10][11] |

| Plasma Half-life | Shorter | Longer | [3][11] |

| Volume of Distribution | Larger | Smaller | [10][11] |

| Interconversion in Humans | Minimal to R-(+) | Negligible to S-(-) | [3] |

Table 1: Comparative Pharmacokinetics of this compound Enantiomers.

Experimental Methodologies for Investigating this compound Enantiomers

A robust investigation into the analgesic properties of this compound enantiomers necessitates a multi-faceted experimental approach, encompassing chiral separation, in vitro mechanistic studies, and in vivo efficacy models.

Chiral Separation of this compound Enantiomers

The foundational step in studying the individual enantiomers is their analytical separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this purpose.

Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column Selection: A chiral AGP (α1-acid glycoprotein) column is a highly effective choice for the enantioselective separation of this compound.[12][13]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier. A common mobile phase is 0.1 M sodium phosphate buffer (pH 4.5) with a small percentage of isopropanol (e.g., 98:2, v/v).[12]

-

Chromatographic Conditions:

-

Flow Rate: Set the flow rate to 1 mL/min.

-

Detection: Utilize a UV detector set to 322 nm.[12]

-

Column Temperature: Maintain the column at a constant temperature, typically 25°C.

-

-

Sample Preparation: Dissolve the racemic this compound standard or sample in the mobile phase to an appropriate concentration.

-

Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The R-(+)-enantiomer typically elutes before the S-(-)-enantiomer on a chiral AGP column.[12]

-

Quantification: Develop a calibration curve using standards of known concentrations for each enantiomer to quantify their amounts in unknown samples.

Figure 2: Experimental Workflow for Chiral HPLC Separation of this compound Enantiomers.

In Vitro Evaluation of COX Inhibition

To quantify the differential inhibitory activity of the this compound enantiomers on COX-1 and COX-2, in vitro enzyme inhibition assays are employed.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme Source: Utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid is the natural substrate for COX enzymes.

-

Incubation: In a multi-well plate, incubate the respective COX enzyme with varying concentrations of S-(-)-Ketorolac, R-(+)-Ketorolac, or a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a defined incubation period, terminate the reaction.

-

Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.[14]

-

Data Analysis: Plot the percentage of COX inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for each enantiomer against each COX isoform.

| Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| S-(-)-Ketorolac | ~0.02 | ~0.12 - 0.9 | [7][14] |

| R-(+)-Ketorolac | > 1 (Essentially inactive) | ≥ 80 (Essentially inactive) | [7] |

Table 2: Comparative COX Inhibition by this compound Enantiomers.

In Vivo Assessment of Analgesic Efficacy

Animal models of pain are indispensable for evaluating the in vivo analgesic effects of the this compound enantiomers. The acetic acid-induced writhing test in mice is a commonly used model for visceral pain.

Protocol: Acetic Acid-Induced Writhing Test in Mice

-

Animal Acclimation: Acclimate male mice to the laboratory environment for a sufficient period before the experiment.

-

Drug Administration: Administer S-(-)-Ketorolac, R-(+)-Ketorolac, racemic this compound, or a vehicle control intraperitoneally or orally at various doses to different groups of mice.

-

Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of analgesia for each dose group compared to the vehicle control group. Determine the ED50 value (the dose that produces 50% of the maximal analgesic effect) for each compound.

| Compound | Analgesic Potency (ID50 in mg/kg) in Writhing Test | Reference |

| (S)-Ketorolac | Possesses the biological activity of the racemate | [9] |

| (R,S)-Ketorolac | 0.24 | [9] |

Table 3: In Vivo Analgesic Potency of this compound in the Acetic Acid-Induced Writhing Test in Rats.

Conclusion: The Significance of Enantiomeric Purity in Analgesia

The comprehensive investigation of this compound enantiomers unequivocally demonstrates that the S-(-)-enantiomer is the eutomer, responsible for the potent analgesic and anti-inflammatory effects through the inhibition of COX enzymes. The R-(+)-enantiomer, or distomer, is largely inactive as a COX inhibitor. The distinct pharmacokinetic profiles of the two enantiomers further highlight the importance of studying them individually.

For drug development professionals, these findings underscore the potential benefits of developing enantiopure formulations. An S-(-)-Ketorolac formulation could potentially offer an improved therapeutic index by reducing the metabolic load associated with the less active R-(+)-enantiomer and allowing for more precise dose-response relationships. This in-depth understanding of the stereospecific properties of this compound serves as a compelling case study for the application of chiral principles in the design and development of more effective and safer analgesic agents.

References

-

Kauffman, R. E., & Lieh-Lai, M. W. (1999). Enantiomer-selective pharmacokinetics and metabolism of this compound in children. Clinical Pharmacology & Therapeutics, 65(5), 557-564. [Link]

-

de Wildt, S. N., de Hoog, M., Välitalo, P. A. J., van den Anker, J. N., & Allegaert, K. (2021). Impact of enantiomer-specific changes in pharmacokinetics between infants and adults on the target concentration of racemic this compound: A pooled analysis. British Journal of Clinical Pharmacology, 87(3), 1443-1454. [Link]

-

Välitalo, P. A. J., Kulo, A., Lehtonen, L., & Allegaert, K. (2017). Body weight, gender and pregnancy affect enantiomer-specific this compound pharmacokinetics. British Journal of Clinical Pharmacology, 83(9), 1996-2005. [Link]

-

Guzman, A., Yuste, F., Toscano, R. A., Young, J. M., Van Horn, A. R., & Muchowski, J. M. (1986). Chiral kinetics and dynamics of this compound. Journal of Clinical Pharmacology, 26(7), 503-507. [Link]

-

Walker, J. S. (2002). Preclinical enantioselective pharmacology of (R)- and (S)-ketorolac. The Journal of Clinical Pharmacology, 42(8), 865-873. [Link]

-

Hayball, P. J., Tamblyn, J. G., & Holden, Y. (1994). The pharmacokinetics of this compound enantiomers following intramuscular administration of the racemate. British Journal of Clinical Pharmacology, 37(1), 75-77. [Link]

-

Sunil, K., & Rajitha, G. (2012). New chiral reverse phase HPLC method for enantioselective analysis of this compound using chiral AGP column. Journal of Pharmaceutical Analysis, 2(4), 293-297. [Link]

-

Orlando, L., & Miele, L. (1998). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. The Journal of Pharmacology and Experimental Therapeutics, 284(1), 354-359. [Link]

-

Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

-

Jett, M. F., Ramesha, C. S., Brown, T., & Caccese, R. (1999). Characterization of the analgesic and anti-inflammatory activities of this compound and its enantiomers in the rat. The Journal of Pharmacology and Experimental Therapeutics, 288(3), 1288-1297. [Link]

-

Zheng, L., Yang, J., Guan, Y., Zhang, L., Song, C., & Zhang, X. (2021). Chiral Resolution and Content Determination of this compound Tromethamine using High-performance Liquid Chromatography. Current Pharmaceutical Analysis, 17(10), 1257-1262. [Link]

-

Drugs.com. (2023). This compound: Package Insert / Prescribing Information. [Link]

-

Sabdowati, R., Siswanta, D., Hermawan, D., & Mudasir, M. (2022). Molecular Docking Approach for Prediction of Chromatographic Chiral Separation of this compound Using AGP Column. Advances in Science and Technology. [Link]

-

Katti, A., Dong, M., Wen, L., & Sch-Hsu, L. C. (2018). The R-enantiomer of this compound reduces ovarian cancer tumor burden in vivo. BMC Cancer, 18(1), 1-12. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3826, this compound. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Vadivelu, N., & Kai, A. M. (2013). This compound. In The Essence of Analgesia and Analgesics. Cambridge University Press. [Link]

-

de Wildt, S. N., de Hoog, M., Välitalo, P. A. J., van den Anker, J. N., & Allegaert, K. (2021). Impact of enantiomer-specific changes in pharmacokinetics between infants and adults on the target concentration of racemic this compound: A pooled analysis. British journal of clinical pharmacology, 87(3), 1443–1454. [Link]

-

Kiefer, J. R., Pawlitzky, B., Dannenberg, A. J., & Marnett, L. J. (2000). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 275(4), 2533-2538. [Link]

-

Tarnowski, T. (2018). Chiral Kinetics and Dynamics of this compound. ResearchGate. [Link]

-

López-Muñoz, F. J., & Ventura-Martínez, R. (2022). Synergistic Antinociceptive Effects of this compound and Ascorbic Acid in a Formalin-Induced Pain Model. Molecules, 27(19), 6527. [Link]

-

Singh, I., & Kumar, P. (2007). In vitro-in vivo characterization of release modifying agents for parenteral sustained-release this compound formulation. AAPS PharmSciTech, 8(1), E1-E8. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of this compound Tromethamine? Patsnap Synapse. [Link]

-

Ernst, A. A., & Goldberg, M. (1995). The analgesic efficacy of this compound for acute pain. The American journal of emergency medicine, 13(2), 205–209. [Link]

-

Wu, C. H., Sun, C. C., & Chen, Y. C. (2017). The release profile of this compound in vitro and in vivo (A) In vitro... ResearchGate. [Link]

-

Waterbury, L. D., & Silliman, S. (2006). Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of this compound tromethamine and bromfenac sodium. Current medical research and opinion, 22(6), 1133–1140. [Link]

-

El-Gindy, A., El-Zeany, B., & El-Sherbiny, D. (2012). In vivo evaluation of this compound sustained release pellets using a new HPLC method. ResearchGate. [Link]

-

Mousa, Y. J. (2019). Analgesic, antipyretic and anti-inflammatory efficacy of this compound in the chicks. Indian Journal of Animal Sciences, 89(10), 1086-1090. [Link]

-

Jin, J. F., & Kim, J. Y. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]

-

O'Hara, D. A., & Fragen, R. J. (1992). This compound (Toradol): a new analgesic or an old NSAID? Canadian journal of anaesthesia = Journal canadien d'anesthesie, 39(8), 783–786. [Link]

-

MedlinePlus. (2021, March 15). This compound. [Link]

Sources

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. drugs.com [drugs.com]

- 3. Chiral kinetics and dynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 6. Preclinical enantioselective pharmacology of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Characterization of the analgesic and anti-inflammatory activities of this compound and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of this compound enantiomers following intramuscular administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantiomer-selective pharmacokinetics and metabolism of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New chiral reverse phase HPLC method for enantioselective analysis of this compound using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of this compound tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ketorolac's Effects in Ophthalmic Inflammation Studies

Abstract: This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms and preclinical evaluation of ketorolac tromethamine in ophthalmic applications. We delve into the core mechanism of action, detailing the inhibition of cyclooxygenase enzymes and subsequent reduction in prostaglandin synthesis. The guide outlines established preclinical animal models for inducing and assessing ocular inflammation, providing detailed, field-proven protocols for efficacy evaluation. Key methodologies, including clinical scoring of anterior segment inflammation, quantification of prostaglandin E2 in aqueous humor, and measurement of neutrophil infiltration via myeloperoxidase assays, are described. This document is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret studies on NSAIDs in ophthalmology.

Part 1: Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound tromethamine is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of prostaglandin (PG) biosynthesis.[1][2] In the context of ophthalmic inflammation, its topical application directly targets the enzymatic machinery responsible for producing these key inflammatory mediators within ocular tissues.[1][3]

Causality of Action: The Cyclooxygenase (COX) Pathway

Ocular trauma, whether surgical (e.g., cataract surgery) or pathological, triggers the release of arachidonic acid from cell membranes.[4][5] This release initiates the arachidonic acid cascade, a critical inflammatory pathway. The cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then rapidly converted by downstream synthases into various bioactive prostanoids, including prostaglandin E2 (PGE2), a principal mediator of ocular inflammation.[3][4]

PGE2 contributes significantly to the clinical signs of ophthalmic inflammation by increasing vascular permeability, which leads to the breakdown of the blood-aqueous barrier, vasodilation (causing redness), and sensitization of nerve endings, resulting in pain.[5][6]

This compound functions by competitively blocking the active sites of both COX-1 and COX-2 enzymes.[2][3] This inhibition prevents the synthesis of PGH2 and, consequently, all downstream prostaglandins.[3] Ocular administration of this compound has been shown to significantly reduce PGE2 levels in the aqueous humor, directly correlating with its anti-inflammatory effect.[1] Studies have indicated that this compound is a potent inhibitor of both COX-1 and COX-2, with some evidence suggesting it is relatively more selective for COX-1.[7][8]

Figure 1: this compound's inhibition of prostaglandin synthesis.

Part 2: Preclinical Models for Efficacy Assessment

Selecting an appropriate animal model is critical for evaluating the anti-inflammatory efficacy of topical ophthalmic agents. Rodent and rabbit models are most commonly employed due to their well-characterized inflammatory responses and anatomical similarities to the human eye.[9][10]

Model of Choice: Endotoxin-Induced Uveitis (EIU)

The EIU model is a robust and highly reproducible method for studying acute anterior segment inflammation.[10][11] It is induced by the systemic (intravenous) or local (intravitreal) administration of a bacterial lipopolysaccharide (LPS), a potent inflammatory stimulus.[12][13] LPS triggers a Toll-like receptor 4 (TLR4) mediated inflammatory cascade, leading to a predictable, monophasic inflammatory response characterized by:

-

Breakdown of the blood-aqueous barrier.

-

Infiltration of inflammatory cells (primarily neutrophils) into the anterior chamber.[12]

-

Increased protein concentration ("flare") in the aqueous humor.

-

Elevated levels of inflammatory mediators, including PGE2.[6][14]

Rationale for EIU Model: This model is particularly well-suited for assessing NSAIDs like this compound because the inflammatory response is significantly mediated by prostaglandins.[11] The peak of inflammation typically occurs 16-24 hours post-LPS administration, providing a well-defined window for therapeutic intervention and endpoint analysis.[11][12]

Sources

- 1. A review of the use of this compound tromethamine 0.4% in the treatment of post-surgical inflammation following cataract and refractive surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. detroitanesthesiaservices.com [detroitanesthesiaservices.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. reviewofoptometry.com [reviewofoptometry.com]

- 5. Prostaglandins, nonsteroidal anti-inflammatory agents and eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Mechanism of steroid action in ocular inflammation: Inhibition of prostaglandin production. | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of this compound tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. search.library.nyu.edu [search.library.nyu.edu]

- 10. Endotoxin-induced uveitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris-pharma.com [iris-pharma.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. criver.com [criver.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

A Deep Dive into the Differential Anti-inflammatory Effects of S-Ketorolac and R-Ketorolac: A Technical Guide for Drug Development Professionals

Executive Summary

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the management of moderate to severe pain. It is commercially available as a racemic mixture, comprising equal parts of its S- and R-enantiomers. The conventional understanding attributes the bulk of this compound's therapeutic effects to the S-enantiomer, a potent inhibitor of cyclooxygenase (COX) enzymes. However, this view overlooks the subtle but significant pharmacological activities of the R-enantiomer. This technical guide provides a comprehensive analysis of the distinct anti-inflammatory profiles of S-ketorolac and R-ketorolac. We will dissect their differential mechanisms of action, present detailed protocols for their comparative evaluation, and discuss the implications for future drug development. This document is designed for researchers and scientists in the pharmaceutical industry who are focused on developing next-generation analgesics with improved efficacy and safety profiles.

The Stereochemical Imperative: Why Enantiomers Matter in this compound's Pharmacology

Chirality is a critical determinant of a drug's interaction with biological systems. The two enantiomers of this compound, S-(-)-ketorolac and R-(+)-ketorolac, are non-superimposable mirror images that exhibit distinct pharmacodynamic and pharmacokinetic properties. The S-enantiomer is recognized as the pharmacologically active form, primarily responsible for the analgesic and anti-inflammatory effects through potent inhibition of both COX-1 and COX-2 enzymes. These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.